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Compound of Interest

Compound Name:
2,3-Dioxoindoline-7-carboxylic

acid

CAS No.: 25128-35-2

Cat. No.: B1303470

Get Quote

Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a "privileged structure" in medicinal chemistry,

capable of binding to a diverse array of biological targets including kinases, proteases, and

GPCRs. 2,3-Dioxoindoline-7-carboxylic acid (7-Carboxyisatin) represents a distinct and

underutilized variant of this scaffold. Unlike the lipophilic parent isatin, the 7-carboxylic acid

moiety provides a critical polar handle, enabling:

Solubility Modulation: Formation of water-soluble salts at physiological pH.

Vectorized Interactions: Additional hydrogen bonding or salt-bridge formation within enzyme

active sites (e.g., ATP-binding pockets of kinases).

Orthogonal Functionalization: A site for late-stage diversification via amidation or

esterification.

This guide details the strategic use of 2,3-dioxoindoline-7-carboxylic acid, focusing on

overcoming its unique solubility challenges to access high-value bioactive derivatives.
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Chemical Profile & Safety
Compound: 2,3-Dioxoindoline-7-carboxylic acid CAS: 2533-82-6 MW: 191.14 g/mol

Safety Critical Warning
Acute Toxicity: Classified as Acute Tox. 3 (Oral).[1]

Handling: All weighing and reactions must be performed in a fume hood. Double-gloving

(Nitrile) is mandatory.

Solubility: Poor solubility in non-polar solvents (DCM, Hexanes). Moderate solubility in

alcohols. High solubility in basic aqueous buffers and DMSO.

Strategic Reactivity Map
The molecule presents three distinct sites for chemical editing. The order of operations is

critical to avoid side reactions (e.g., unwanted ring cleavage).
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Figure 1: Divergent synthetic pathways for 7-carboxyisatin. The C-3 position is the most

common entry point for bioactivity.

Protocol A: C-3 Functionalization (Schiff Base
Synthesis)
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Objective: Synthesis of 7-carboxyisatin-3-hydrazones. This is the primary route for generating

kinase inhibitors (e.g., Sunitinib analogues) and antibacterial agents.

Rationale: The C-3 ketone is more electrophilic than the C-2 amide carbonyl. However, the

presence of the C-7 acid can induce zwitterionic character or intermolecular H-bonding,

reducing reactivity. Acid catalysis is required to activate the C-3 carbonyl.

Materials
2,3-Dioxoindoline-7-carboxylic acid (1.0 equiv)[1]

Hydrazine/Amine derivative (1.1 equiv)

Solvent: Ethanol (EtOH) or Methanol (MeOH) (Anhydrous preferred)

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
Dissolution: In a round-bottom flask, suspend 1.0 mmol of 2,3-dioxoindoline-7-carboxylic
acid in 10 mL of Ethanol.

Note: The starting material may not fully dissolve initially. This is normal.

Activation: Add 3-5 drops of Glacial Acetic Acid.

Addition: Add 1.1 mmol of the hydrazine or primary amine component dropwise.

Reflux: Heat the mixture to reflux (78°C for EtOH) with stirring.

Monitoring: The suspension typically clears as the reaction proceeds and the more soluble

intermediate forms, followed often by the precipitation of the Schiff base product.

Time: 3–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

Workup:

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
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Filter the precipitate using a sintered glass funnel.

Critical Wash: Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted

amine/hydrazine.

Wash with a small amount of diethyl ether to facilitate drying.

Purification: Recrystallization from EtOH/DMF (9:1) is preferred over column

chromatography, as the free carboxylic acid tends to streak on silica gel.

Data Validation
Parameter Observation Interpretation

Appearance Yellow/Orange/Red Solid
Formation of conjugated

system (Schiff base).

IR Spectroscopy Loss of C=O peak ~1730 cm⁻¹ Disappearance of C-3 ketone.

IR Spectroscopy New peak ~1610-1630 cm⁻¹
Formation of C=N (Imine)

bond.

1H NMR Broad singlet ~13-14 ppm
N-H of the hydrazone (if

applicable).

Protocol B: C-7 Esterification (Solubility
Optimization)
Objective: Protecting the C-7 acid as a methyl ester. Rationale: The free acid interferes with

base-mediated N-alkylation (Reaction at N-1) by consuming the base. Esterification renders the

molecule soluble in organic solvents (DCM, EtOAc) and allows clean N-alkylation.

Methodology (Fischer Esterification)[2]
Setup: Dissolve 2,3-dioxoindoline-7-carboxylic acid (2.0 g) in dry Methanol (20 mL).

Catalyst: Add conc. Sulfuric Acid (H₂SO₄, 0.5 mL) dropwise.

Reaction: Reflux for 12 hours.
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Workup:

Concentrate MeOH under reduced pressure.

Pour residue into ice-water.

Extract with Ethyl Acetate (3x).

Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

Dry over Na₂SO₄ and concentrate.

Yield: Typically >85% as a yellow solid.

Application Case: Kinase Inhibitor Design
Workflow: Synthesis of a Sunitinib Analogue with enhanced solubility.
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Figure 2: Synthetic workflow for generating water-soluble kinase inhibitors.
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Mechanism of Action: The isatin core mimics the adenine ring of ATP. The C-3 substituent

occupies the hydrophobic pocket. The 7-COOH group can be positioned to interact with the

solvent front or specific lysine/arginine residues at the pocket entrance, improving selectivity

compared to non-carboxylated analogs.

Troubleshooting & FAQs
Q: The reaction at C-3 is not proceeding (TLC shows starting material).

A: The 7-COOH group might be deactivating the C-3 carbonyl via intramolecular H-bonding.

Increase the amount of Acetic Acid catalyst or switch to a stronger acid catalyst like p-

Toluenesulfonic acid (pTSA) (5 mol%).

Q: My product is stuck on the Silica column.

A: 7-Carboxy derivatives are highly polar. Add 1% Acetic Acid to your eluent (e.g.,

DCM:MeOH:AcOH 95:4:1) to suppress ionization and reduce streaking. Alternatively, use

Reverse Phase (C18) chromatography.

Q: Can I do N-alkylation without protecting the COOH?

A: Yes, but it requires 2.2 equivalents of base (e.g., K₂CO₃). The first equivalent

deprotonates the COOH, the second deprotonates N-1. The product will be the N-alkylated

carboxylate salt, which must be carefully acidified during workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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